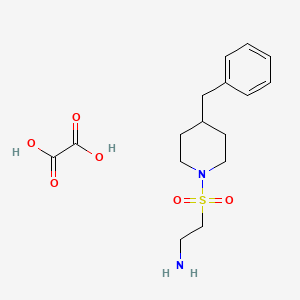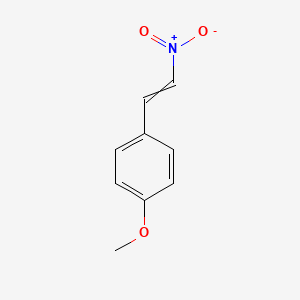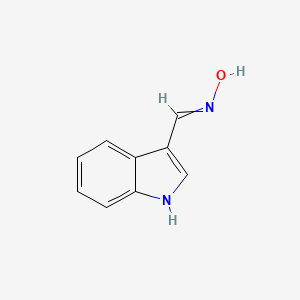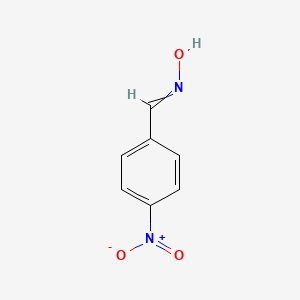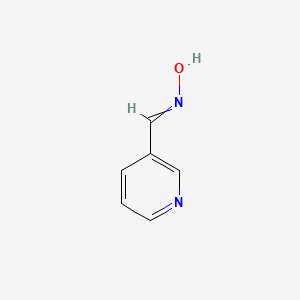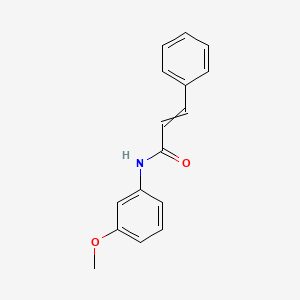
N-(3-Methoxyphenyl)Cinnamamide
Vue d'ensemble
Description
N-(3-Methoxyphenyl) cinnamamide: is an organic compound with the molecular formula C16H15NO2. It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group on the phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Traditional Chemical Synthesis:
Condensation Reaction: The compound can be synthesized through the condensation of 3-methoxyaniline with cinnamic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Amidation Reaction: Another method involves the amidation of cinnamoyl chloride with 3-methoxyaniline in the presence of a base like triethylamine (TEA) in an organic solvent.
-
Enzymatic Synthesis:
Industrial Production Methods:
- The industrial production of N-(3-Methoxyphenyl) cinnamamide typically involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of continuous-flow microreactors is also gaining popularity due to their ability to provide high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-Methoxyphenyl) cinnamamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- N-(3-Methoxyphenyl) cinnamamide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Research has shown that cinnamamides, including N-(3-Methoxyphenyl) cinnamamide, exhibit α-glucosidase inhibitory activity, making them potential candidates for the treatment of diabetes .
Industry:
- It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
Molecular Targets and Pathways:
- N-(3-Methoxyphenyl) cinnamamide exerts its effects by interacting with specific enzymes and receptors in biological systems. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels.
Comparaison Avec Des Composés Similaires
- N-Benzyl-p-coumaramide
- N-Benzylcaffeamide
- N-Benzylferulamide
Comparison:
- While N-(3-Methoxyphenyl) cinnamamide shares structural similarities with other cinnamamides, its unique methoxy group on the phenyl ring imparts distinct chemical and biological properties. For instance, the presence of the methoxy group can enhance its solubility and influence its interaction with biological targets, potentially leading to different pharmacological activities .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

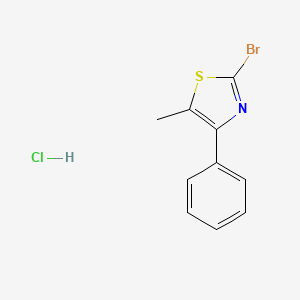
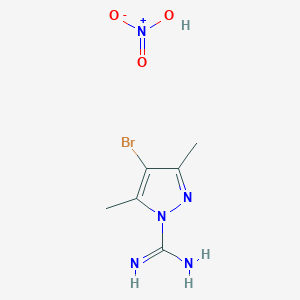
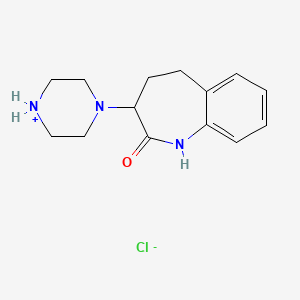
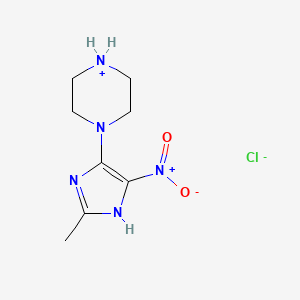
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride](/img/structure/B7855340.png)
![5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate](/img/structure/B7855348.png)
![2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride](/img/structure/B7855354.png)
